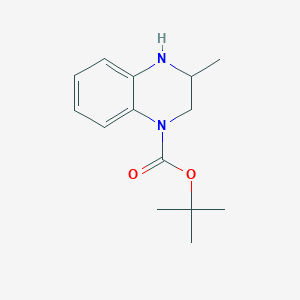
Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (TBMQX) is an important organic compound that has a wide range of applications, from pharmaceuticals to catalysis. It is a heterocyclic compound containing both nitrogen and oxygen atoms and is a member of the quinoxaline family. TBMQX has been studied extensively and has shown promise in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has been studied extensively for its potential applications in a variety of areas, including pharmaceuticals, catalysis, and materials science. In pharmaceuticals, Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria and fungi. In catalysis, Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has been studied for its ability to catalyze the hydrogenation of alkenes, as well as its ability to promote the synthesis of certain organic compounds. In materials science, Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has been studied for its potential as a corrosion inhibitor, as well as its ability to promote the formation of organic polymers.
Wirkmechanismus
The exact mechanism of action of Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is still under investigation. However, it is believed that Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate interacts with certain cellular proteins, which can then lead to a variety of effects. For example, Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has been shown to inhibit the activity of certain enzymes, which can then lead to a decrease in inflammation or the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate are still under investigation. However, it has been shown to have anti-inflammatory, antibacterial, and antifungal effects. It has also been shown to inhibit the activity of certain enzymes, which can lead to a variety of physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its structure is well-defined, which makes it easy to identify and characterize. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, there are some limitations to using Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate in lab experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is relatively expensive to purchase and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for the use of Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate. One potential direction is to further investigate its potential as an anti-inflammatory agent and antibacterial/antifungal agent. Additionally, the use of Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate in catalysis and materials science could be further explored, as well as its potential to promote the formation of organic polymers. Finally, further research into the biochemical and physiological effects of Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate could be conducted, as well as its potential to interact with certain cellular proteins.
Eigenschaften
IUPAC Name |
tert-butyl 3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-9-16(13(17)18-14(2,3)4)12-8-6-5-7-11(12)15-10/h5-8,10,15H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXCZIKNYFXGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2N1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate | |
CAS RN |
1375188-73-0 | |
| Record name | tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



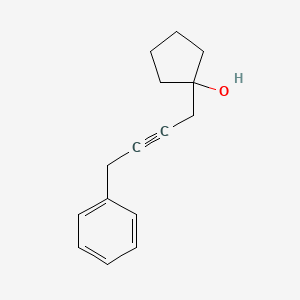
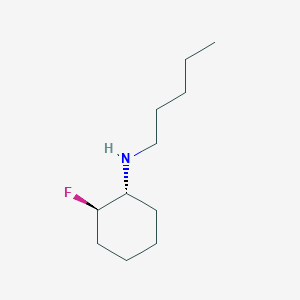
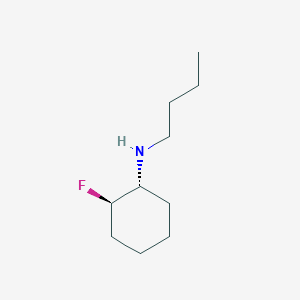
![4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1492425.png)
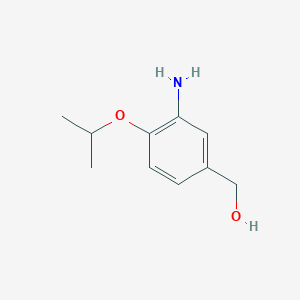
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1492429.png)
![trans-2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1492431.png)
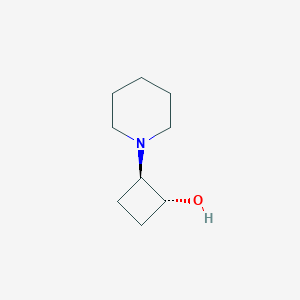
![1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492434.png)
![2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol](/img/structure/B1492436.png)
![Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1492438.png)
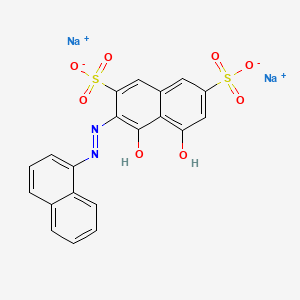
![(1R,2S)-2-[2-(3-methylphenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1492442.png)
